The synthesis of 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide and its related analogues is described in detail by []. While the specific synthesis of this exact molecule is not explicitly detailed, the paper outlines the general procedure for creating similar compounds within the 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazine analogue class. Researchers seeking to synthesize this specific derivative can utilize the provided information as a starting point and adapt the procedure based on the desired substitutions on the triazine ring.
6-Bromo-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide displays noteworthy in vitro antimicrobial activity against a panel of eight bacteria and four fungi. [] The bacterial strains tested include:
The study utilized both the paper disc diffusion and agar streak dilution methods to assess the antimicrobial potential. [] Results showed that this compound, along with several other synthesized analogues, exhibited significant inhibitory effects against the tested microbial strains. []
Further research highlights the potent antimycobacterial activity of 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarbohydrazide. [] Specifically, this compound demonstrated significant efficacy against the Mycobacterium tuberculosis H37Rv strain. [] The study utilized both the BACTEC MGIT and Lowenstein-Jensen MIC methods to determine the minimum inhibitory concentration (MIC) of the compound against the tuberculosis strain. [] This finding suggests its potential as a candidate for developing novel anti-tuberculosis therapies.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.: 2508-19-2
CAS No.:
CAS No.: 53417-29-1
CAS No.: 876657-17-9